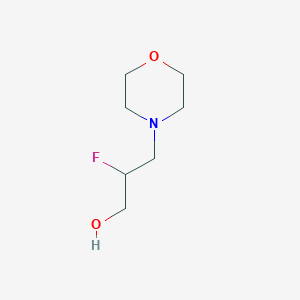

2-Fluoro-3-morpholinopropan-1-ol

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for 2-fluoro-3-morpholinopropan-1-ol is derived from its propane backbone, functional groups, and substituents. The parent chain is a three-carbon propanol system, with the hydroxyl group (-OH) located at position 1. A fluorine atom is bonded to carbon 2, while a morpholin-4-yl group (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) is attached to carbon 3.

Following IUPAC priority rules, substituents are listed alphabetically. The resulting systematic name is 2-fluoro-3-(morpholin-4-yl)propan-1-ol . This nomenclature explicitly defines the positions of the fluorine and morpholine moieties relative to the hydroxyl group. The morpholine ring itself is numbered such that the oxygen atom occupies position 1 and the nitrogen position 4, justifying the "morpholin-4-yl" designation.

CAS Registry Number and Alternative Chemical Names

As of the latest accessible data (May 2025), 2-fluoro-3-morpholinopropan-1-ol does not appear in the CAS Common Chemistry database or PubChem entries provided in the search results. This absence suggests the compound may either be a novel entity not yet registered or referenced under alternative identifiers in public databases.

Alternative names for this compound include:

- 3-(Morpholin-4-yl)-2-fluoropropan-1-ol

- 2-Fluoro-3-morpholin-4-ylpropan-1-ol

These synonyms emphasize the morpholine group’s position and the fluorine substitution pattern. Notably, the term "morpholinopropanol" is occasionally used in broader classifications, though it lacks specificity for the fluorine substitution at position 2.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of 2-fluoro-3-morpholinopropan-1-ol is C₇H₁₄FNO₂ , derived as follows:

- Propane backbone (C₃H₈O) : Accounts for three carbons, eight hydrogens, and one oxygen from the propan-1-ol structure.

- Fluorine substitution : Replaces one hydrogen at position 2, reducing the hydrogen count by one.

- Morpholin-4-yl group (C₄H₈NO) : Contributes four carbons, eight hydrogens, one nitrogen, and one oxygen.

| Component | Contribution to Formula |

|---|---|

| Propan-1-ol | C₃H₈O |

| Fluorine (F) | -H + F |

| Morpholin-4-yl | C₄H₈NO |

| Total | C₇H₁₄FNO₂ |

Structural Isomerism :

- Positional Isomerism : Variations in the positions of the fluorine and morpholine groups generate isomers. For example, 3-fluoro-2-morpholinopropan-1-ol would relocate the substituents while retaining the same molecular formula.

- Stereoisomerism : The carbon at position 2 (bonded to fluorine) is a chiral center, as it is attached to four distinct groups:

- Hydroxymethyl (-CH₂OH) from position 1

- Fluorine (-F)

- Morpholin-4-ylmethyl (-CH₂-morpholin-4-yl) from position 3

- Hydrogen (-H)

This chirality produces two enantiomers: (R)-2-fluoro-3-morpholinopropan-1-ol and (S)-2-fluoro-3-morpholinopropan-1-ol. The spatial arrangement of these enantiomers may influence physicochemical properties and biological activity, though such analyses fall outside this article’s scope.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄FNO₂ |

| Molecular Weight | 179.19 g/mol |

| Chiral Centers | 1 (Carbon 2) |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 3 (O from -OH, O and N from morpholine) |

Properties

Molecular Formula |

C7H14FNO2 |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-fluoro-3-morpholin-4-ylpropan-1-ol |

InChI |

InChI=1S/C7H14FNO2/c8-7(6-10)5-9-1-3-11-4-2-9/h7,10H,1-6H2 |

InChI Key |

KXPZGTUDVBHFGK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(CO)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Propanol Derivatives

A common approach to introduce the fluorine atom at the 2-position involves nucleophilic fluorination of suitable precursors such as halogenated or tosylated propanol derivatives. Potassium fluoride or other fluoride sources under phase transfer catalysis or polar aprotic solvents (e.g., sulfolane) are typically employed to achieve selective fluorination.

Multi-Step Synthesis with Protection/Deprotection

In complex syntheses, protecting groups such as triphenylmethyl (trityl) are used to protect amine functionalities during intermediate steps to prevent side reactions. After morpholine introduction and fluorination, deprotection yields the target compound.

- For example, (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol is synthesized via multi-step routes involving protection of the amino group, morpholine ring formation, and subsequent deprotection.

Detailed Preparation Method Example

A representative synthetic sequence for 2-fluoro-3-morpholinopropan-1-ol may include:

Reaction Conditions and Optimization

- Temperature: Elevated temperatures (120–160 °C) favor fluorination but require careful control to avoid decomposition.

- Solvent: Polar aprotic solvents like sulfolane or tetrahydrofuran (THF) enhance nucleophilicity of fluoride ions.

- Catalysts: Phase transfer catalysts or bases (e.g., potassium carbonate) improve substitution efficiency.

- Reaction Time: Typically 5–8 hours for fluorination; substitution reactions vary from 2–6 hours depending on conditions.

- Atmosphere: Nitrogen or inert atmosphere is used to prevent oxidation or moisture interference.

Analytical Characterization

To confirm the structure and purity of 2-fluoro-3-morpholinopropan-1-ol, the following techniques are standard:

| Technique | Purpose | Detection Limit | Notes |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural confirmation, stereochemistry | 1–5% impurities | Fluorine coupling patterns confirm fluorination site |

| High-Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess | 0.1% ee | Chiral columns may be used for stereochemical analysis |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | ±0.001 Da | Confirms molecular formula and fluorine incorporation |

| Infrared Spectroscopy (IR) | Functional group identification | - | Morpholine ring and hydroxyl groups identified |

Research Findings and Industrial Relevance

- The fluorination step is critical and often the yield-limiting step; optimization of fluoride source and solvent system is essential for scale-up.

- Morpholine introduction via nucleophilic substitution is efficient but requires control of reaction conditions to avoid side reactions such as elimination.

- Protecting group strategies improve stereochemical purity and facilitate multi-step synthesis, especially for chiral derivatives.

- Industrial processes may employ continuous flow reactors to enhance safety and reproducibility of fluorination and substitution steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct fluorination of halopropanol | 2,3-dichloropropanol, KF, sulfolane | 160 °C, 8 h | High yield, straightforward | High temperature, moisture sensitive |

| Nucleophilic substitution with morpholine | Fluoropropanol intermediate, morpholine, K2CO3 | Reflux, several hours | Efficient morpholine introduction | Requires pure intermediate, stereocontrol needed |

| Protection/deprotection strategy | Trityl chloride, acid/base | Multi-step, mild conditions | Enhances stereochemical control | More steps, increased cost |

| Continuous flow fluorination | KF, phase transfer catalyst | Controlled temperature, flow system | Safer, scalable | Requires specialized equipment |

This comprehensive analysis of preparation methods for 2-fluoro-3-morpholinopropan-1-ol integrates diverse research findings and industrial practices, providing a professional and authoritative resource for chemists engaged in the synthesis of fluorinated morpholine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-morpholinopropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove the fluorine atom or alter the morpholine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluoro-3-morpholinopropanone.

Reduction: Formation of 3-morpholinopropanol.

Substitution: Formation of various substituted morpholinopropanols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-morpholinopropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism by which 2-Fluoro-3-morpholinopropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include compounds with variations in halogenation, heterocycles, or functional groups. Below is a comparative analysis based on substituent effects and inferred physicochemical properties.

Key Comparative Insights

Fluorine vs. Amino Substituents: The fluorine in 2-Fluoro-3-morpholinopropan-1-ol increases electronegativity and acidity of the hydroxyl group compared to the amino group in (S)-1-Amino-3-morpholinopropan-2-ol. This may reduce basicity but enhance stability against oxidative degradation .

Heterocycle Impact :

- Thiophene-containing analogs () exhibit lower polarity due to sulfur’s electron-rich nature, which may improve membrane permeability but reduce aqueous solubility compared to morpholine derivatives .

Fluorine’s small size and high electronegativity favor selective interactions in drug design .

Trifluoromethyl Groups :

- The CF3 group in significantly increases lipophilicity (logP), which could enhance blood-brain barrier penetration but reduce solubility in polar media .

Research Findings and Limitations

- Synthetic Accessibility : Morpholine derivatives are typically synthesized via nucleophilic substitution or reductive amination, but fluorination at C2 (as in the target compound) may require specialized reagents like DAST or Deoxo-Fluor .

- Data Gaps : Experimental data on melting points, solubility, and bioactivity are absent in the provided evidence, necessitating further studies for conclusive comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.